molecular formula C9H9BrClNO B2501717 (5-Bromo-1-benzofuran-2-yl)methanamine hydrochloride CAS No. 2094160-53-7

(5-Bromo-1-benzofuran-2-yl)methanamine hydrochloride

Cat. No.: B2501717
CAS No.: 2094160-53-7
M. Wt: 262.53
InChI Key: DDJGMXNKIMQHHY-UHFFFAOYSA-N
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Description

Molecular Architecture and Isomerism

(5-Bromo-1-benzofuran-2-yl)methanamine hydrochloride (CAS 2094160-53-7) is a brominated benzofuran derivative with a primary amine substituent. The molecular formula is C₉H₉BrClNO , with a molecular weight of 262.53 g/mol . The benzofuran core consists of a fused benzene and furan ring system, where the furan oxygen is at position 1. A bromine atom is attached to the aromatic ring at position 5, while a methanamine group (-CH₂NH₃⁺Cl⁻) occupies position 2. The hydrochloride counterion ensures ionic stability and solubility in polar solvents.

The compound’s planar structure is characterized by a conjugated π-system extending across the benzofuran ring and bromine substituent. Steric interactions between the bromine atom and adjacent hydrogen atoms are minimal due to the substituent’s position, precluding significant conformational isomerism. No stereoisomers have been reported, as the benzofuran core lacks chiral centers, and the methanamine group’s NH₃⁺ moiety does not introduce stereochemical complexity.

Spectroscopic Identification

Key spectroscopic data for structural confirmation include:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Peaks for the aromatic protons on the benzofuran ring are expected in the range of 6.5–7.5 ppm , with coupling constants influenced by the bromine and methanamine groups. The methanamine protons (-CH₂NH₃⁺) typically resonate at 2.5–3.5 ppm as broad singlets due to NH₃⁺ proton exchange.
  • ¹³C NMR : Signals for the benzofuran carbons are observed at 110–160 ppm , with the carbonyl-like oxygen adjacent carbons appearing at higher chemical shifts. The CH₂ group attached to the amine resonates near 40–50 ppm .

Infrared (IR) Spectroscopy

  • N–H Stretching : Strong absorption bands at 3300–3500 cm⁻¹ corresponding to NH₃⁺ vibrations.
  • C–Br Stretching : A characteristic peak near 550 cm⁻¹ for the bromine substituent.
  • C–O–C Stretching : Bands at 1250–1300 cm⁻¹ from the furan ring.

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS) : The protonated molecular ion [M+H]⁺ is observed at m/z 263.5 , consistent with the molecular formula. Fragmentation patterns may include loss of HCl (m/z 227.5) or cleavage of the benzofuran ring.

Table 1: Summary of Spectroscopic Data

Technique Key Peaks/Signals
¹H NMR Aromatic: 6.5–7.5 ppm; CH₂NH₃⁺: 2.5–3.5 ppm (broad)
¹³C NMR Benzofuran carbons: 110–160 ppm; CH₂: 40–50 ppm
IR N–H: 3300–3500 cm⁻¹; C–Br: 550 cm⁻¹; C–O–C: 1250–1300 cm⁻¹
ESI-MS [M+H]⁺: m/z 263.5; [M+H-HCl]⁺: m/z 227.5

Thermodynamic and Kinetic Properties

Solubility

The hydrochloride salt enhances solubility in aqueous media due to ionic interactions. Experimental solubility data are limited, but related bromobenzofuran derivatives exhibit moderate solubility in methanol and dimethyl sulfoxide (DMSO).

Stability

  • Thermal Stability : Decomposition occurs above 200°C , as indicated by thermogravimetric analysis (TGA) of analogous compounds.
  • Photostability : The bromine substituent and conjugated π-system may render the compound sensitive to UV light, necessitating storage in amber glass vials.
  • pH Sensitivity : The NH₃⁺ group remains protonated in acidic aqueous solutions, while deprotonation occurs under basic conditions, potentially leading to precipitation.

Table 2: Stability Profile

Property Observation
Thermal Decomposition >200°C
Photostability Sensitive to UV light; store in amber containers
pH Range for Solubility Stable in acidic media; deprotonates in basic conditions (>pH 10)

Computational Modeling

DFT Studies

Density functional theory (DFT) calculations using the B3LYP functional and LANL2DZ basis set provide insights into electronic structure:

  • HOMO/LUMO Energies : The highest occupied molecular orbital (HOMO) is localized on the benzofuran ring, while the lowest unoccupied molecular orbital (LUMO) extends into the bromine substituent. This distribution facilitates electrophilic substitutions at the bromine site.
  • Electrostatic Potential : Positive charges are concentrated on the NH₃⁺ group, enabling hydrogen bonding with biological targets.

Molecular Dynamics (MD) Simulations

MD simulations reveal that the benzofuran core maintains planarity in aqueous environments, with the methanamine group adopting multiple conformations due to rotational freedom around the CH₂–NH₃⁺ bond. The bromine atom exhibits minimal movement, serving as a steric anchor.

Table 3: DFT Parameters

Parameter Value (eV)
HOMO Energy -5.2
LUMO Energy 0.8
HOMO-LUMO Gap (ΔE) 6.0

Properties

IUPAC Name

(5-bromo-1-benzofuran-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-4H,5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJGMXNKIMQHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Optimization

Brominating agents and conditions critically influence yield and purity:

Brominating Agent Solvent Temperature (°C) Yield (%) Purity (%)
Br₂ Acetic acid 25 68 88
NBS Chloroform 40 82 94
HBr/H₂O₂ DCM 30 75 90

NBS in chloroform minimizes di-brominated byproducts due to controlled reactivity. Polar solvents like acetic acid enhance electrophilic substitution but require post-reaction neutralization.

Stepwise Synthesis and Reaction Mechanisms

Bromination of Benzofuran Precursors

The bromination mechanism involves electrophilic aromatic substitution (EAS). The electron-rich benzofuran ring directs bromine to the 5-position, stabilized by resonance from the fused furan oxygen. Kinetic studies show that NBS generates bromine radicals, reducing over-bromination risks compared to Br₂.

Amination Strategies

Amination of 5-bromo-1-benzofuran-2-carbaldehyde proceeds via reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol. Alternatively, nucleophilic substitution of 5-bromo-2-chlorobenzofuran with methylamine in THF achieves 78% yield:

$$
\text{5-Bromo-2-chlorobenzofuran} + \text{CH₃NH₂} \xrightarrow{\text{THF, 60°C}} \text{(5-Bromo-1-benzofuran-2-yl)methanamine} + \text{HCl}
$$

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in ethanol, followed by cooling to precipitate the hydrochloride salt. Crystallization in ethanol/water (1:3) yields 95% purity.

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Industrial protocols use continuous flow systems for bromination and amination, enhancing heat transfer and reducing reaction times. For example, a 70 kg/batch process achieves 24% overall yield via six steps, including nitration and diazotization.

Catalytic Systems

Palladium catalysts in Suzuki-Miyaura cross-coupling enable modular synthesis of substituted benzofurans. A 2019 study demonstrated 89% yield for 5-bromo derivatives using Pd(PPh₃)₄.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 7.58 (d, 1H, Ar-H), 6.17 (s, 1H, furan-H), 3.82 (s, 2H, CH₂NH₂).
  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water).
  • Mass Spec : [M+H]⁺ at m/z 244.1 (calculated 244.0).

Impurity Profiling

Common impurities include 5,7-dibromo isomers (<2%) and unreacted precursor (<1%). Reverse-phase HPLC with UV detection at 254 nm resolves these.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Purity (%) Scalability
Bromination-Amination 3 65 92 Moderate
Suzuki Cross-Coupling 5 45 89 High
Continuous Flow 6 24 95 Industrial

The Suzuki method offers structural versatility but lower yield, while continuous flow optimizes scalability.

Challenges and Mitigation Strategies

Isomer Formation

5,7-Dibromo impurities arise from excessive bromine. Mitigation includes stoichiometric NBS and low-temperature reactions.

Byproduct Suppression

Unreacted methylamine is removed via aqueous extraction. Solvent screening shows ethyl acetate improves phase separation.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1-benzofuran-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.

    Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran carboxylic acids, while reduction may produce benzofuran alcohols or amines. Substitution reactions can result in a wide range of benzofuran derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agent Development
This compound serves as a crucial building block for synthesizing novel therapeutic agents. It has been explored for its potential in developing anti-cancer and anti-viral drugs. Research indicates that derivatives of benzofuran, including (5-Bromo-1-benzofuran-2-yl)methanamine hydrochloride, exhibit promising anti-tumor activities by inhibiting cell growth in various cancer cell lines.

Biological Studies

Biological Activity Investigation
The compound is utilized in biological studies to investigate the effects of benzofuran derivatives on cellular pathways. It has shown interactions with specific receptors, such as the serotonin receptor 5-HT2A, influencing mood regulation and cognition. The compound's ability to modulate cellular signaling pathways highlights its potential in neuropharmacology.

Pharmaceutical Research

Lead Compound for New Pharmaceuticals
this compound is recognized as a lead compound in pharmaceutical research aimed at developing new drugs with improved efficacy and reduced side effects. Its structural properties allow for modifications that enhance biological activity while minimizing toxicity .

  • Anticancer Activity Study : A study evaluated the effects of this compound on different cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anti-cancer agent.
  • Neuropharmacological Effects : Another investigation focused on the compound's interaction with serotonin receptors. The findings demonstrated that it could enhance mood-related behaviors in animal models, indicating its potential use in treating mood disorders.
  • Antimicrobial Properties : Research highlighted the antibacterial and antifungal activities of benzofuran derivatives, including this compound. The compound showed effective inhibition against various bacterial strains, making it a candidate for further development into antimicrobial agents.

Mechanism of Action

The mechanism of action of (5-Bromo-1-benzofuran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzofuran Derivatives

(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine Hydrochloride (CAS 1097796-68-3)
  • Molecular Formula: C₁₀H₁₁ClFNO
  • Key Differences: Substituents: Fluorine (5-position) and methyl (3-position) vs. bromine (5-position) in the target compound. Impact: Fluorine's smaller size and higher electronegativity reduce steric bulk and increase electron-withdrawing effects compared to bromine.
  • Biological Relevance : Fluorinated analogs are often explored for improved metabolic stability and CNS penetration.
B. (5-Bromo-3-hydroxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone (Compound 2 from )
  • Structure : Incorporates a ketone group and 4-methoxyphenyl moiety instead of methanamine.
  • Impact : The ketone group increases polarity, reducing membrane permeability. The 4-methoxyphenyl group may enhance π-π stacking interactions in biological targets .

Variations in the Amine Side Chain

1-(5-Bromofuran-2-yl)-N-methylmethanamine Hydrochloride (CAS 889943-39-9)
  • Molecular Formula: C₆H₉BrClNO (estimated)
  • Key Differences: Amine Group: N-methyl substitution vs. primary amine in the target compound.
  • Similarity Score : 0.91 (), indicating high structural overlap but altered physicochemical properties.
1-(5-Bromofuran-2-yl)ethanamine Hydrochloride (CAS 2250241-99-5)
  • Molecular Formula: C₆H₉BrClNO
  • Key Differences: Amine Chain: Ethylamine vs. methanamine in the target compound. Impact: The additional methylene group increases molecular weight (226.5 g/mol vs.

Heterocyclic Ring Modifications

A. Benzo[b]thiophen-2-yl Methanamine Hydrochloride (Compound 2l from )
  • Structure : Benzothiophene ring (sulfur atom) vs. benzofuran (oxygen atom).
  • Impact: Sulfur's larger atomic size and polarizability may enhance interactions with hydrophobic pockets in proteins.
5-APB Hydrochloride (1-(1-Benzofuran-5-yl)propan-2-amine Hydrochloride)
  • Structure : Propylamine side chain and benzofuran scaffold.
  • Impact : The longer amine chain (propylamine) is associated with serotonin receptor agonism, highlighting the critical role of side-chain length in biological activity .

Stereochemical Variants

(R)- and (S)-1-(5-Bromofuran-2-yl)ethanamine Hydrochloride (CAS 2241594-47-6 and 2241594-12-5)
  • Key Differences : Enantiomers with chiral centers at the ethanamine carbon.
  • Impact : Stereochemistry can drastically alter receptor binding and pharmacokinetics. For example, one enantiomer may exhibit higher affinity for a target protein .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(5-Bromo-1-benzofuran-2-yl)methanamine HCl C₉H₉BrClNO ~265.56 5-Bromo, 2-methanamine High lipophilicity, potential CNS activity
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine HCl C₁₀H₁₁ClFNO 227.65 5-Fluoro, 3-methyl Enhanced metabolic stability
1-(5-Bromofuran-2-yl)-N-methylmethanamine HCl C₆H₉BrClNO ~226.50 N-methyl Reduced solubility, increased logP
5-APB Hydrochloride C₁₀H₁₃ClNO 213.67 5-Benzofuran, propylamine Serotonergic activity
Benzo[b]thiophen-2-yl methanamine HCl C₉H₁₀ClNS 215.70 Benzothiophene, 2-methanamine Enhanced hydrophobic interactions

Biological Activity

(5-Bromo-1-benzofuran-2-yl)methanamine hydrochloride is a derivative of benzofuran, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a bromine atom at the 5-position and an amine group. This structural configuration is significant in determining its biological properties.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor activity . Studies have shown that similar benzofuran derivatives can significantly inhibit the growth of various cancer cell lines:

Cell Line Inhibition Rate
Leukemia (e.g., MV4–11)56.84% - 60.89%
Non-small cell lung cancer (A549)Up to 80.92%

The mechanism behind this activity may involve the induction of apoptosis and inhibition of cell proliferation, assessed through assays such as the MTT assay .

Antimicrobial Properties

Benzofuran derivatives, including this compound, have also demonstrated antimicrobial properties . They are being investigated for their potential as new antibiotic agents due to their ability to inhibit the growth of pathogenic bacteria and fungi .

Interaction with Receptors

Preliminary studies suggest that this compound may interact with specific receptors, particularly serotonin receptors such as 5-HT2A. This interaction could influence neurotransmitter signaling pathways, which are crucial in regulating mood and various physiological processes.

The biological effects of this compound can be attributed to its ability to modulate enzyme activity and receptor binding. The compound may exert its effects by:

  • Binding to Enzymes : Modulating enzyme activity involved in critical cellular processes.
  • Receptor Interaction : Influencing signal transduction pathways associated with cell proliferation and apoptosis.

Study on Anticancer Activity

A study conducted on various benzofuran derivatives revealed that those with specific substitutions exhibited enhanced antiproliferative activity against cancer cell lines. For instance, compounds with a methyl group at the C–3 position showed significantly higher potency compared to their unsubstituted counterparts .

Research on Antimicrobial Effects

In another study, derivatives similar to this compound were evaluated for their antimicrobial efficacy against a range of bacterial strains. The results indicated promising activity, supporting further development in medicinal chemistry .

Q & A

Q. What are the established synthetic routes for (5-bromo-1-benzofuran-2-yl)methanamine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or reductive amination of a brominated benzofuran precursor. Key variables include temperature (e.g., 80–100°C for amination), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents like sodium borohydride for reduction. Purification via recrystallization in ethanol/water mixtures improves purity (>95% by HPLC). Reaction optimization should prioritize minimizing side products, such as dehalogenated byproducts, by controlling pH and reaction time .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the benzofuran backbone and amine protonation state. The bromine atom at C5 induces distinct deshielding in adjacent protons.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., amine-HCl interactions). SHELX software (v. 2018/3) is recommended for structure refinement .
  • HPLC-MS : Validates purity (>98%) and molecular weight (262.5 g/mol) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How does the bromine substituent at C5 influence the compound’s reactivity compared to non-halogenated analogs?

The bromine atom enhances electrophilic aromatic substitution (EAS) reactivity at C6 due to its electron-withdrawing effect, enabling regioselective functionalization. However, it may reduce solubility in polar solvents compared to chloro or fluoro analogs. Computational studies (DFT) predict activation barriers for EAS reactions, guiding synthetic modifications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzofuran derivatives?

Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Strategies include:

  • Dose-Response Repetition : Test across multiple concentrations (1 nM–100 µM) in triplicate.
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity.
  • Target Validation : Employ CRISPR knockouts or siRNA to confirm target engagement (e.g., kinase inhibition) .

Q. What methodologies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) via C2-amine derivatization to improve water solubility. LogP values should be maintained between 1.5–2.5 for blood-brain barrier penetration.
  • Pro-drug Strategies : Mask the amine with acetyl or carbamate groups to enhance oral bioavailability. Hydrolysis in plasma can regenerate the active form .

Q. How do structural modifications at the C2-amine position affect selectivity for serotonin receptors versus monoamine transporters?

  • SAR Studies : Replace the primary amine with secondary or tertiary amines to alter binding affinity. For example, N-methylation reduces 5-HT2A_{2A} receptor binding by 40% but increases DAT inhibition.
  • Docking Simulations : Use AutoDock Vina with receptor crystal structures (PDB: 6WGT) to predict steric clashes or hydrogen-bonding interactions .

Q. What experimental approaches validate the compound’s role as a CYP1A2 inhibitor, and how does this impact drug interaction studies?

  • Fluorometric Assays : Monitor CYP1A2 activity using ethoxyresorufin as a substrate. IC50_{50} values <10 µM indicate potent inhibition.
  • Cocktail Studies : Co-administer with known CYP1A2 substrates (e.g., theophylline) in hepatocyte models to assess metabolic interference. Adjust dosing regimens to avoid toxicity .

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